1,4-Bis(benzo[b]thiophen-4-yl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-bis(1-benzothiophen-4-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2S2/c1-3-17(15-7-13-23-19(15)5-1)21-9-11-22(12-10-21)18-4-2-6-20-16(18)8-14-24-20/h1-8,13-14H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNZFZVNUDTXBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C=CSC3=CC=C2)C4=C5C=CSC5=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry
Strategies for the Preparation of 1,4-Bis(benzo[b]thiophen-4-yl)piperazine
The construction of this compound is typically achieved through a double arylation of the piperazine (B1678402) core. This can be accomplished in a single step by reacting two equivalents of a 4-halobenzo[b]thiophene with one equivalent of piperazine, or in a stepwise fashion. The latter involves the initial synthesis of the mono-substituted intermediate, 1-(benzo[b]thiophen-4-yl)piperazine (B1287173), followed by a second arylation reaction with another molecule of 4-halobenzo[b]thiophene.
The Buchwald-Hartwig amination has become a cornerstone for the formation of C-N bonds in modern organic synthesis. wikipedia.org This palladium-catalyzed cross-coupling reaction is highly effective for linking amines with aryl halides, making it the premier method for synthesizing diarylpiperazines like the target compound. wikipedia.orgresearchgate.net The reaction's broad applicability and functional group tolerance have led to its widespread adoption in pharmaceutical process chemistry. wikipedia.org
The general transformation involves the reaction of an aryl halide (in this case, 4-bromobenzo[b]thiophene (B1340190) or 4-chlorobenzo[b]thiophene) with an amine (piperazine or its mono-arylated derivative) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgnih.gov The development of various generations of catalyst systems has enabled these couplings to proceed under milder conditions with high efficiency. wikipedia.org
The success of the Buchwald-Hartwig amination is critically dependent on the choice of the palladium source and, most importantly, the ancillary phosphine ligand. researchgate.net Different palladium precursors such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are commonly used. google.com
The selection of the catalyst and ligand system is often a result of careful screening to maximize yield and minimize side products. For instance, in the synthesis of 1-(benzo[b]thiophen-4-yl)piperazine from 4-bromobenzo[b]thiophene, one patented method utilizes a Pd₂(dba)₃/BINAP system. google.com An alternative approach for the coupling with 4-chlorobenzo[b]thiophene (B105630) employs a combination of Pd(OAc)₂ and tri-tert-butylphosphonium tetraphenylborate. google.com
Beyond the catalyst system, other reaction parameters are optimized to ensure efficient C-N bond formation.
Solvents: Aprotic solvents are typically used. Toluene and xylene are common choices, allowing the reaction to be conducted at the elevated temperatures often required for these couplings. google.comnih.gov Dioxane is another suitable solvent. organic-chemistry.org
Bases: A strong, non-nucleophilic base is essential to deprotonate the amine (or the resulting ammonium (B1175870) salt after initial reaction), which facilitates the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most frequently used base for this purpose due to its high basicity and compatibility with the palladium catalysts. researchgate.netgoogle.com
Temperatures: The reactions are generally heated, with temperatures ranging from 80°C to 130°C, to ensure a reasonable reaction rate, especially when less reactive aryl chlorides are used as substrates. researchgate.netgoogle.com
Stoichiometry: In the stepwise synthesis of the target molecule, an excess of piperazine can be used in the first step to favor the formation of the mono-arylated product, 1-(benzo[b]thiophen-4-yl)piperazine, and suppress the formation of the bis-arylated compound. google.com In the second step, or in a one-pot double arylation, the stoichiometry is adjusted accordingly.
The following table summarizes and compares different optimized conditions reported in patent literature for the synthesis of the key intermediate, 1-(benzo[b]thiophen-4-yl)piperazine, via Buchwald-Hartwig amination.
| Parameter | Condition Set 1 | Condition Set 2 |
|---|---|---|
| Aryl Halide | 4-Bromobenzo[b]thiophene | 4-Chlorobenzo[b]thiophene |
| Amine | Anhydrous Piperazine | Piperazine |
| Palladium Source | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Palladium(II) Acetate (Pd(OAc)₂) |
| Ligand | (R)-(+)-BINAP | Tri-tert-butylphosphonium tetraphenylborate |
| Base | Sodium tert-butoxide (NaOtBu) | Sodium tert-butoxide (NaOtBu) |
| Solvent | Toluene | Xylene |
| Temperature | Reflux | 120-130°C |
| Reaction Time | Not Specified | 5 hours |
| Reference | google.com | google.com |
A common and controllable route to this compound involves a stepwise approach.
Step 1: Synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine The first step is the mono-arylation of piperazine. This is typically achieved by reacting a 4-halobenzo[b]thiophene (e.g., 4-bromo- or 4-chlorobenzo[b]thiophene) with a molar excess of piperazine. google.com Using an excess of piperazine helps to minimize the formation of the undesired bis-arylated product. Alternatively, a protecting group strategy can be employed, where N-Boc-piperazine is used to ensure mono-arylation. The Boc (tert-butyloxycarbonyl) group can then be removed under acidic conditions to yield 1-(benzo[b]thiophen-4-yl)piperazine, often isolated as its hydrochloride salt. researchgate.net
Step 2: Synthesis of this compound The second step involves reacting the mono-substituted intermediate, 1-(benzo[b]thiophen-4-yl)piperazine, with a second equivalent of 4-halobenzo[b]thiophene. The reaction conditions for this second C-N bond formation are typically similar to the first, employing a palladium catalyst, a suitable phosphine ligand, and a strong base like sodium tert-butoxide. researchgate.netgoogle.com This final coupling yields the target molecule. This compound has been identified as a process-related impurity in the synthesis of the antipsychotic drug Brexpiprazole (B1667787), where it is denoted as BRX-1-I. acs.org
The widely accepted mechanism for the Buchwald-Hartwig amination provides insight into the formation of this compound. The catalytic cycle is initiated by the active Pd(0) species, which is often generated in situ from a Pd(II) precatalyst.
The key steps are:
Oxidative Addition: The active LPd(0) catalyst (where L is the phosphine ligand) undergoes oxidative addition to the C-X bond (where X is Br or Cl) of the 4-halobenzo[b]thiophene. This forms a Pd(II)-aryl complex.
Amine Coordination and Deprotonation: The piperazine (or its mono-arylated derivative) coordinates to the palladium center. The base then deprotonates the coordinated amine, forming a palladium-amido complex.
Reductive Elimination: This is the final bond-forming step. The aryl group and the nitrogen atom are eliminated from the palladium center, forming the C-N bond of the product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
This cycle repeats for the second C-N bond formation on the other nitrogen of the piperazine ring to afford the final this compound product.
Exploration of Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination) for C-N Bond Formation
Synthesis and Derivatization of Key Benzo[b]thiophene-Piperazine Intermediates
The primary precursors for the synthesis are 4-halobenzo[b]thiophenes and piperazine. The synthesis of 4-substituted benzo[b]thiophenes can be complex. One approach involves the construction of the thiophene (B33073) ring onto a pre-functionalized benzene (B151609) ring. researchgate.net For example, methods have been developed for the synthesis of 4-chlorobenzo[b]thiophene, a key starting material. newdrugapprovals.orgresearchgate.net Other methods include the direct bromination of benzo[b]thiophene, although this can lead to mixtures of isomers requiring careful separation. researchgate.net
The key intermediate, 1-(benzo[b]thiophen-4-yl)piperazine, is a significant compound in its own right, serving as a crucial building block in the synthesis of pharmaceuticals like Brexpiprazole. google.comgoogle.com Its synthesis has been optimized for large-scale production, often resulting in its isolation as a stable hydrochloride salt to facilitate handling and purification. newdrugapprovals.orgresearchgate.net The derivatization of this intermediate primarily involves the alkylation or arylation of the secondary amine on the piperazine ring to build more complex molecules.
Process Optimization and Yield Enhancement in the Synthesis of the Chemical Compound
The formation of this compound is generally an undesired side reaction in the synthesis of mono-substituted analogs like brexpiprazole precursors. Therefore, process optimization focuses on minimizing its formation and maximizing the yield of the desired mono-arylated product.
In the context of the Buchwald-Hartwig amination, several factors can be optimized to control the selectivity between mono- and di-arylation of piperazine:
Stoichiometry: Using a large excess of piperazine relative to the aryl halide can favor the formation of the mono-substituted product. researchgate.net
Catalyst System: The choice of palladium precursor and ligand is crucial. The use of specific ligands can influence the reaction rate and selectivity. nih.govresearchgate.net
Base: The type and amount of base used can affect the reaction outcome. Weaker bases may sometimes provide better selectivity for mono-arylation. wuxiapptec.com
Reaction Temperature and Time: Lowering the reaction temperature can sometimes favor the kinetic product (mono-arylation) over the thermodynamic product (di-arylation). libretexts.orgpressbooks.pub Careful monitoring of the reaction progress is essential to stop the reaction once the desired product is formed and before significant amounts of the di-substituted byproduct accumulate.
Solvent-free or "neat" reaction conditions using piperazine itself as the solvent have been explored as a greener alternative, though this can sometimes lead to higher proportions of the bis-arylated product. nih.govnih.gov
Table 2: Factors Influencing Mono- vs. Di-arylation of Piperazine
| Parameter | Influence on Di-arylation | Rationale |
|---|---|---|
| Piperazine to Aryl Halide Ratio | Decreases with higher ratio | Statistical probability of an aryl halide reacting with an already substituted piperazine is lower. |
| Reaction Temperature | May increase at higher temperatures | Higher temperatures can provide the energy to overcome the activation barrier for the second arylation and favor the thermodynamically more stable product. libretexts.orgpressbooks.pub |
| Ligand Choice | Dependent on ligand structure | Bulky ligands can sterically hinder the second arylation step. |
Mechanistic Understanding of the Chemical Compound's Formation as a Byproduct or Impurity in Related Synthetic Pathways
The formation of this compound as a byproduct is a significant issue in the synthesis of brexpiprazole and related compounds. researchgate.netgoogle.com It is often referred to as a "dimer impurity" in process chemistry literature. google.com
The primary mechanism for the formation of this symmetrical diarylpiperazine is the double arylation of the piperazine ring during the C-N coupling reaction, most notably the Buchwald-Hartwig amination. nih.gov The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.
The formation of the 1,4-disubstituted product occurs when the initially formed 1-(benzo[b]thiophen-4-yl)piperazine, which still possesses a secondary amine, undergoes a second C-N coupling reaction with another molecule of the aryl halide. This competing reaction is often a challenge when using symmetrical diamines like piperazine.
The relative rates of the first and second arylation reactions can be influenced by both kinetic and thermodynamic factors . libretexts.orgpressbooks.pubstackexchange.comjackwestin.comlibretexts.org
Kinetic Control: At lower temperatures and shorter reaction times, the reaction may be under kinetic control, where the product that is formed faster predominates. The first arylation of piperazine is generally faster than the second due to statistical reasons and potentially less steric hindrance.
Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction may approach thermodynamic equilibrium. If the diarylated product is more stable under the reaction conditions, its formation will be favored. The reversibility of the steps in the catalytic cycle can allow for the conversion of the mono-arylated product to the more stable di-arylated product over time.
The control of this impurity formation is a key aspect of process development for drugs like brexpiprazole, often requiring careful optimization of reaction conditions or the use of protecting group strategies to ensure the desired mono-substitution. newdrugapprovals.orggoogle.com
Structural Elucidation and Advanced Spectroscopic Characterization
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed information about the chemical environment of individual protons and carbon atoms.
Detailed ¹H NMR data for 1,4-Bis(benzo[b]thiophen-4-yl)piperazine is not extensively available in the public domain. However, based on the known structure, a hypothetical spectrum would exhibit distinct signals corresponding to the protons of the benzo[b]thiophene and piperazine (B1678402) moieties. The aromatic protons of the benzothiophene (B83047) rings would appear in the downfield region, typically between 7.0 and 8.0 ppm, with their specific chemical shifts and coupling patterns determined by their substitution on the aromatic ring. The protons of the piperazine ring, being in a more shielded environment, would resonate further upfield. Due to the symmetrical nature of the molecule, the four protons on the two carbons adjacent to the nitrogen atoms would likely appear as a single signal, as would the four protons on the other two carbons of the piperazine ring.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Region | Multiplets | 10H | Protons of the two benzo[b]thiophene rings |
| Aliphatic Region | Triplet | 8H | Protons of the piperazine ring |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be expected for the carbons of the benzothiophene rings and the piperazine ring. The aromatic carbons would resonate at lower field (higher ppm values) compared to the aliphatic carbons of the piperazine ring. The symmetry of the molecule would result in a reduced number of signals compared to what might be expected from the total number of carbon atoms.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| Aromatic Region | Carbons of the benzo[b]thiophene rings |
| Aliphatic Region | Carbons of the piperazine ring |
To unambiguously assign all proton and carbon signals and to determine the connectivity and conformation of the molecule, a suite of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to assign adjacent protons within the benzothiophene and piperazine rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, providing crucial information for establishing the connectivity between the piperazine ring and the benzothiophene moieties.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is vital for determining the three-dimensional conformation of the molecule, including the orientation of the benzothiophene rings relative to the piperazine ring.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The experimentally determined mass would be compared to the calculated exact mass of C₂₀H₁₈N₂S₂ to confirm the molecular formula.
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) to generate a series of product ions. The fragmentation pattern provides valuable information about the structural components of the molecule. A study on the related substances of Brexpiprazole (B1667787) has been conducted using gradient high-performance liquid chromatography, which included this compound, though detailed fragmentation data was not the focus of the publication. researchgate.net A hypothetical fragmentation pathway would likely involve the cleavage of the bonds connecting the piperazine ring to the benzothiophene moieties, as well as fragmentation within the piperazine ring itself.
Vibrational Spectroscopy (Infrared (IR) and Raman) for Functional Group Identification and Molecular Fingerprinting
No publicly available IR or Raman spectra for this compound were found. Therefore, an analysis of its characteristic vibrational modes, functional group identification, and molecular fingerprinting based on experimental data cannot be provided.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties
There is no available UV-Vis spectroscopic data for this compound in the scientific literature. As a result, a discussion of its electronic transitions and chromophoric properties remains speculative without experimental evidence.
X-ray Crystallography for Definitive Solid-State Structure Determination
A search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and the broader scientific literature, did not uncover any published single-crystal X-ray diffraction data for this compound. The absence of this data makes it impossible to conduct an analysis of its solid-state structure.
Without crystallographic data, a description of the crystal packing and any potential intermolecular interactions, such as π-π stacking or C-H⋯π interactions, cannot be determined.
A definitive conformational analysis of the piperazine and benzo[b]thiophene rings requires solid-state data from X-ray crystallography, which is not available.
Specific torsional angles and dihedral relationships are determined from crystallographic analysis. Due to the lack of such data, this information cannot be provided.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
No published studies were found that specifically detail the quantum chemical calculations for 1,4-Bis(benzo[b]thiophen-4-yl)piperazine. Such studies would be invaluable for understanding its fundamental electronic characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
There is no available research detailing the use of Density Functional Theory (DFT) to determine the optimized geometry and explore the energy landscapes of this compound.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Energy Gaps
Specific data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound are not present in the current scientific literature.
Calculation of Electrostatic Potential Surfaces and Charge Distribution
Information regarding the calculated electrostatic potential surfaces and charge distribution for this compound is not available.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
There are no published theoretical predictions of the spectroscopic parameters for this compound.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Behavior
No molecular dynamics (MD) simulation studies have been published that focus on the conformational flexibility and dynamic behavior of this compound.
Molecular Docking Studies of the Chemical Compound (e.g., ligand-protein interactions with non-clinical targets or as a structural probe)
While molecular docking studies have been performed on derivatives, there are no specific molecular docking studies available for this compound with non-clinical targets or as a structural probe. svaklifesciences.comvirtuouslifescience.com
Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Physicochemical Attributes based on Structural Features
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to correlate the structural features of molecules with their physicochemical properties. iupac.orgrsc.orgnih.gov These models are built on the principle that the structure of a molecule, encoded in numerical descriptors, inherently determines its properties. rsc.org By establishing a mathematical relationship between these descriptors and a known property for a set of compounds, it becomes possible to predict that property for new, untested molecules. nih.govnih.gov This approach is widely used to estimate properties like boiling point, solubility, and toxicity, thereby saving significant time and resources in the research and development process. iupac.orgplos.org
For a compound such as this compound, a QSPR model could be developed to predict key attributes. The process begins with the calculation of a wide array of molecular descriptors. These descriptors are numerical values that quantify different aspects of the molecule's structure and can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule, describing atomic connectivity.
Geometrical descriptors: Derived from the 3D structure, such as molecular surface area and volume.
Electronic descriptors: Related to the electron distribution, including dipole moment and orbital energies.
Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.
Once a diverse set of descriptors is calculated for a series of related compounds, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are employed to build the QSPR model. plos.org For instance, a hypothetical QSPR model for predicting a specific property of this compound and its analogs could be developed. Studies on related piperazine (B1678402) and benzo[b]thiophene derivatives often utilize descriptors such as molecular weight, polar surface area, and specific electronic parameters to predict various activities and properties. nih.govresearchgate.netnih.gov
To illustrate, a simplified, hypothetical QSPR model for predicting a physicochemical property (e.g., aqueous solubility) of a series of bis(benzo[b]thiophen-4-yl)piperazine derivatives might be established. The following table presents a set of hypothetical data for such a model, including various molecular descriptors that could be used.
| Compound | Molecular Weight (g/mol) | Topological Polar Surface Area (Ų) | LogP | Predicted Solubility (logS) |
|---|---|---|---|---|
| This compound | 350.51 | 56.8 | 4.8 | -5.2 |
| Analog 1 (with methyl groups on piperazine) | 378.56 | 56.8 | 5.3 | -5.8 |
| Analog 2 (with chloro groups on benzothiophene) | 419.40 | 56.8 | 5.9 | -6.5 |
| Analog 3 (with methoxy (B1213986) groups on benzothiophene) | 410.56 | 75.3 | 4.2 | -4.7 |
The validity and predictive power of such a QSPR model would be rigorously tested through internal and external validation techniques to ensure its robustness and applicability. plos.org
Investigation of Reaction Pathways and Transition States using Computational Methods
Computational chemistry is also instrumental in elucidating the mechanisms of chemical reactions, including identifying intermediates, transition states, and calculating activation energies. frontiersin.org For the synthesis of this compound, a likely synthetic route would involve the double N-arylation of piperazine with two equivalents of a suitable 4-substituted benzo[b]thiophene, such as 4-bromobenzo[b]thiophene (B1340190). The Buchwald-Hartwig amination is a powerful and commonly used palladium-catalyzed cross-coupling reaction for forming C-N bonds and would be a suitable method. nih.govacs.org
Computational methods, particularly Density Functional Theory (DFT), can be employed to model the entire catalytic cycle of the Buchwald-Hartwig reaction for the synthesis of this compound. researchgate.net Such a study would involve:
Reactant and Catalyst Modeling: The 3D structures and electronic properties of the reactants (piperazine, 4-bromobenzo[b]thiophene) and the palladium-phosphine catalyst are optimized.
Mapping the Catalytic Cycle: The key steps of the cycle, including oxidative addition, ligand exchange, and reductive elimination, are modeled.
Transition State Searching: The geometries and energies of the transition states for each elementary step are located. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate.
Energy Profile Calculation: By calculating the relative energies of the reactants, intermediates, transition states, and products, an energy profile for the entire reaction pathway can be constructed. This profile helps to identify the rate-determining step and provides insights into the factors that control the reaction's efficiency.
A hypothetical energy profile for a key step, such as the reductive elimination that forms the final C-N bond, could be calculated. The table below illustrates the kind of data that would be generated from such a computational investigation.
| Species | Description | Calculated Relative Energy (kcal/mol) |
|---|---|---|
| INT1 | Pre-reductive elimination complex | 0.0 |
| TS1 | Transition state for reductive elimination | +18.5 |
| PROD1 | Product complex | -25.2 |
These computational investigations can guide the optimization of reaction conditions, such as the choice of catalyst, solvent, and temperature, to improve the yield and selectivity of the synthesis of this compound. nih.gov
Chemical Reactivity and Transformation Studies
Functionalization Reactions of the Benzo[b]thiophene Moieties
The benzo[b]thiophene units in 1,4-bis(benzo[b]thiophen-4-yl)piperazine offer sites for various functionalization reactions, primarily through electrophilic aromatic substitution and metalation. These reactions can be used to introduce a wide range of substituents, thereby modifying the compound's physicochemical properties.
Electrophilic Aromatic Substitution:
The benzo[b]thiophene ring system is susceptible to electrophilic attack. The position of substitution is influenced by the electronic nature of the thiophene (B33073) and benzene (B151609) rings, as well as the directing effects of the piperazine (B1678402) substituent. Generally, electrophilic substitution on benzo[b]thiophene occurs preferentially on the thiophene ring.
| Reaction Type | Reagents and Conditions | Expected Products |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Brominated or chlorinated derivatives |
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivatives |
| Sulfonation | Fuming H₂SO₄ | Sulfonic acid derivatives |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-substituted derivatives |
| Friedel-Crafts Alkylation | RCl, AlCl₃ | Alkyl-substituted derivatives |
Metalation:
Directed ortho-metalation (DoM) and lithium-halogen exchange are powerful strategies for the selective functionalization of benzo[b]thiophene. The presence of the sulfur atom and the piperazine nitrogen atoms can influence the regioselectivity of these reactions.
| Reaction Type | Reagents and Conditions | Expected Products |
| Lithiation | n-BuLi, t-BuLi | Lithiated intermediates for further reaction |
| Palladium-Catalyzed C-H Arylation | Aryl chlorides, Pd/C, CuCl | C3-arylated benzo[b]thiophene derivatives acs.org |
Research has shown that direct C-H functionalization of benzo[b]thiophenes can be achieved with high regioselectivity. For instance, a palladium-catalyzed C-H arylation using aryl chlorides has been reported to occur selectively at the C3 position of the benzo[b]thiophene ring acs.org. This method offers a direct way to form carbon-carbon bonds.
Reactivity at the Piperazine Nitrogen Atoms
The two nitrogen atoms of the central piperazine ring are nucleophilic and basic, making them key sites for a variety of chemical transformations.
Alkylation and Acylation:
The secondary amine nature of the piperazine nitrogens (if not already substituted) would readily allow for alkylation and acylation reactions. However, in this compound, both nitrogen atoms are tertiary. If the starting material were 1-(benzo[b]thiophen-4-yl)piperazine (B1287173), these reactions would be highly relevant. For the title compound, these reactions are not applicable unless a de-benzothienylation occurs.
Complexation:
The lone pairs of electrons on the piperazine nitrogen atoms enable the formation of coordination complexes with various metal ions. The piperazine ring can act as a bidentate or bridging ligand.
| Reaction Type | Reagents | Expected Products |
| Coordination with Metal Salts | CoCl₂, Cu(OAc)₂, etc. | Metal complexes with piperazine as a ligand wikipedia.org |
The basicity of the piperazine nitrogens is a crucial factor in these reactions, with pKa values typically around 9.8 and 5.6 for the two nitrogen atoms in unsubstituted piperazine. The substitution with the electron-withdrawing benzo[b]thiophene groups is expected to reduce this basicity.
Investigation of the Chemical Compound's Stability and Degradation Pathways
The stability of this compound is a critical aspect, particularly concerning its potential applications. Degradation can be initiated by light, heat, or chemical reagents.
The thermal stability of piperazine and its derivatives has been investigated, particularly in the context of carbon capture technologies. Aqueous piperazine solutions show thermal degradation at temperatures above 150 °C, with the degradation rate being dependent on CO₂ loading acs.orgacs.org. The degradation products of piperazine can include N-formylpiperazine, N-(2-aminoethyl)piperazine, and various ring-opened products acs.org. The thermal stability of this compound would likely be influenced by the bulky and relatively stable benzo[b]thiophene substituents, potentially increasing its thermal resilience compared to unsubstituted piperazine. Six-membered heterocyclic rings like piperazine are known for their inherent stability due to minimized angle and torsional strain researchgate.net.
Oxidative Transformations:
The piperazine ring is susceptible to oxidation. The nitrogen atoms can be oxidized to N-oxides, and in the presence of strong oxidizing agents, ring cleavage may occur. The sulfur atom in the benzo[b]thiophene moiety can also be oxidized to a sulfoxide or a sulfone.
| Reaction | Reagents | Potential Products |
| N-Oxidation | H₂O₂, m-CPBA | N-oxides of the piperazine ring |
| S-Oxidation | H₂O₂, m-CPBA | Sulfoxides and sulfones of the benzo[b]thiophene rings |
The metabolism of arylpiperazine drugs often involves CYP3A4-dependent N-dealkylation and CYP2D6-dependent oxidation, leading to hydroxylated metabolites nih.gov.
Reductive Transformations:
Reduction of the benzo[b]thiophene ring is possible, though it typically requires harsh conditions. Catalytic hydrogenation could potentially saturate the thiophene or benzene ring. The piperazine ring is generally resistant to reduction.
Advanced Analytical Methodologies for Detection, Quantification, and Purity Profiling
Development and Validation of Chromatographic Methods for the Chemical Compound
Chromatographic techniques are central to the analytical workflow for 1,4-Bis(benzo[b]thiophen-4-yl)piperazine, providing the necessary selectivity and sensitivity for its resolution from the API and other related substances.
High-Performance Liquid Chromatography (HPLC) stands as the primary technique for the analysis of this compound. The development of a stability-indicating HPLC method is crucial for separating and quantifying the compound in the presence of its potential degradation products and the API.
The selection of an appropriate stationary and mobile phase is critical for achieving the desired chromatographic separation. For piperazine-containing compounds and related benzothiophene (B83047) structures, reversed-phase HPLC is a common and effective approach. researchgate.net
A typical starting point for method development would involve a C18 column, known for its hydrophobic retention characteristics, which are well-suited for the nonpolar nature of the benzothiophene moieties. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The use of a gradient elution, where the proportion of the organic modifier is increased over time, is generally preferred to ensure the elution of all compounds with good peak shape and resolution within a reasonable timeframe.
For instance, a gradient system might start with a higher aqueous content to retain the more polar compounds and gradually increase the organic solvent concentration to elute the more nonpolar compounds like this compound. The pH of the aqueous phase can also be adjusted to control the ionization state of the piperazine (B1678402) nitrogens, thereby influencing retention and peak shape. The use of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or orthophosphoric acid in water, is common for improving peak symmetry for basic compounds like piperazines. researchgate.neteurasianjournals.com
Table 1: Example of HPLC Method Parameters for Analysis of this compound
| Parameter | Condition |
| Stationary Phase | XBridge C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 3 | |
| 12 | |
| 23 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
This table is a representative example based on methods for similar compounds and would require specific validation for this compound.
Once the HPLC method is developed, it must be rigorously validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure that it is suitable for its intended purpose.
Specificity: The method's ability to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, and the API, is demonstrated. This is often shown by the separation of all potential compounds and the purity of the analyte peak, confirmed by techniques like photodiode array (PDA) detection.
Linearity: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of dilutions of a standard solution.
Accuracy: Accuracy is determined by measuring the closeness of the results obtained by the method to the true value. This is often evaluated by spiking the sample matrix with known amounts of the analyte and calculating the percentage recovery.
Precision: Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). It is expressed as the relative standard deviation (RSD) of a series of measurements.
Robustness: The robustness of the method is its capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Table 2: Representative HPLC Method Validation Data
| Validation Parameter | Acceptance Criteria | Example Result |
| Specificity | No interference at the retention time of the analyte. | Pass |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Robustness | RSD should be within acceptable limits after minor changes in parameters. | Pass |
This table presents typical acceptance criteria and hypothetical results for a validated HPLC method.
While HPLC is the primary tool for non-volatile compounds like this compound, Gas Chromatography (GC) can be employed for the analysis of any volatile impurities or degradation products that may arise during the synthesis or storage of Brexpiprazole (B1667787). A general GC-MS method for piperazine-based drugs has been developed, which could be adapted for this purpose. rsc.org The compound itself has a high boiling point and may require derivatization to increase its volatility for GC analysis.
The structure of this compound does not possess a chiral center. Therefore, the formation of stereoisomers is not expected, and chiral chromatography is generally not applicable for its analysis.
High-Performance Liquid Chromatography (HPLC) Method Development
Application of Hyphenated Techniques for Identification and Quantification in Complex Matrices
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are invaluable for the definitive identification and quantification of impurities, especially at low levels in complex matrices.
For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful hyphenated technique. The use of ultra-high-performance liquid chromatography (UHPLC) coupled with a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, allows for the highly sensitive detection and unambiguous identification of the impurity. researchgate.net This is particularly useful in studies of drug metabolism and for identifying unknown peaks in a chromatogram. The mass spectrometer provides molecular weight and fragmentation data, which act as a fingerprint for the compound, confirming its identity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful and indispensable tool for the analysis of complex organic molecules such as this compound, particularly in the context of pharmaceutical development and quality control. This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, making it ideal for detecting and quantifying trace levels of the compound and its related impurities in various matrices.
In studies of related compounds, such as the antipsychotic drug Brexpiprazole, for which this compound is a known impurity, ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) has been effectively utilized. nih.govresearchgate.net This methodology allows for the identification and characterization of metabolites and impurities by providing high-resolution mass data. For the analysis of this compound, a similar approach would be highly effective. The method would typically involve a reversed-phase chromatographic separation followed by electrospray ionization (ESI) and detection using a tandem mass spectrometer. The fragmentation patterns observed in the MS/MS spectrum would provide structural confirmation of the analyte.
A bioanalytical LC-QTOF/MS method developed for another N-phenylpiperazine derivative demonstrated a lower limit of quantification (LLOQ) of 10 ng/mL, showcasing the sensitivity of this technique for piperazine-containing compounds. nih.gov
Table 1: Illustrative LC-MS/MS Parameters for Analysis of this compound
| Parameter | Condition |
| Chromatography System | Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| Mass Spectrometer | Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QqQ) |
| Scan Mode | Full scan and product ion scan (MS/MS) |
| Precursor Ion (m/z) | 351.09 (for [M+H]⁺ of C₂₀H₁₈N₂S₂) |
| Collision Energy | Optimized for characteristic fragment ions |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another robust analytical technique that can be employed for the analysis of this compound. GC-MS is particularly well-suited for volatile and thermally stable compounds. While the volatility of this compound may be a consideration, derivatization techniques can be utilized to enhance its volatility and improve its chromatographic behavior if necessary.
GC-MS is a commonly used technique for the identification of piperazine derivatives in various samples, including seized drug materials. unodc.org The method provides excellent separation efficiency and highly specific mass spectral data, which aids in the unambiguous identification of the target compound. In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and transferred onto a capillary column. The compound is then separated based on its boiling point and interaction with the stationary phase before being detected by a mass spectrometer.
Table 2: General GC-MS Parameters for Piperazine Derivative Analysis
| Parameter | Condition |
| Gas Chromatograph | Agilent 6890 or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Oven Temperature Program | Initial temp 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 10 min |
| Ionization Source | Electron Ionization (EI) at 70 eV |
| Mass Spectrometer | Mass Selective Detector (MSD) |
| Scan Range | m/z 40-550 |
Development of Analytical Reference Standards
The availability of high-purity analytical reference standards is a prerequisite for the accurate quantification and identification of this compound. These standards are essential for method validation, calibration, and ensuring the reliability of analytical results in research and quality control laboratories. lgcstandards.com
The development of a reference standard for this compound involves its chemical synthesis followed by a rigorous purification process to achieve a purity of >95%, and often >99%. virtuouslifescience.com The characterization and certification of the reference standard would involve a battery of analytical techniques to confirm its identity and purity. These techniques typically include:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for structural elucidation.
Mass Spectrometry (MS) to confirm the molecular weight.
High-Performance Liquid Chromatography (HPLC) with UV detection to determine purity.
Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups.
Elemental Analysis to confirm the elemental composition.
Certified reference materials (CRMs) for related piperazine derivatives, such as 1-(Benzo[b]thiophen-4-yl)piperazine (B1287173) hydrochloride, are available and serve a similar purpose in pharmaceutical analysis.
Impurity Profiling and Control Strategies in Chemical Synthesis
Impurity profiling is a critical aspect of pharmaceutical manufacturing and is essential for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). This compound has been identified as a potential impurity in the synthesis of Brexpiprazole. virtuouslifescience.com Its formation can occur as a side reaction, and therefore, its levels must be carefully controlled.
Control strategies for this impurity would be implemented during the synthesis of the main compound. An improved synthetic route for a key intermediate of Brexpiprazole, 4-(1-piperazinyl)benzo[b]thiophene dihydrochloride, was developed to avoid the formation of side products. researchgate.net This highlights the importance of process optimization in minimizing impurities.
Strategies for controlling impurities like this compound include:
Careful selection of starting materials and reagents.
Optimization of reaction conditions such as temperature, reaction time, and stoichiometry to minimize side reactions.
In-process controls (IPCs) using techniques like HPLC to monitor the formation of the impurity during the reaction.
Development of effective purification methods , such as crystallization or chromatography, to remove the impurity from the final product.
The structure of this impurity, being a dimer of the key intermediate, suggests it may arise from a secondary reaction of the intermediate with the starting material under certain conditions.
Spectrophotometric and Electrochemical Detection Methods
While chromatographic techniques coupled with mass spectrometry are highly specific, spectrophotometric and electrochemical methods can offer simpler and more rapid alternatives for quantification, particularly in quality control settings.
Spectrophotometric Methods: A direct spectrophotometric method, while not specifically reported for this compound, has been successfully applied for the determination of other piperazine-containing compounds like benzodiazepines. nih.gov Such a method would rely on the ultraviolet (UV) absorbance of the benzo[b]thiophene chromophores in the molecule. A UV-Vis spectrophotometer would be used to measure the absorbance at a specific wavelength (λmax), which would be proportional to the concentration of the compound in a solution. The development of such a method would require determining the λmax of the compound in a suitable solvent and establishing a calibration curve. This method could be particularly useful for routine assays and dissolution testing where simplicity and speed are advantageous.
Electrochemical Detection: Electrochemical methods, such as voltammetry, could potentially be developed for the detection of this compound. The piperazine nitrogen atoms and the sulfur atom in the thiophene (B33073) rings are electroactive and could be oxidized or reduced at a specific potential. This would allow for sensitive and selective detection. This type of detector can be coupled with liquid chromatography (LC-ECD) to provide enhanced selectivity for electroactive compounds in complex mixtures. The feasibility would depend on the electrochemical properties of the molecule and the absence of interfering electroactive species in the sample matrix.
Future Research Directions and Perspectives
Exploration of Novel and Sustainable Synthetic Routes for the Chemical Compound
As 1,4-Bis(benzo[b]thiophen-4-yl)piperazine is a known impurity, a primary research goal is to develop synthetic routes that minimize or eliminate its formation during the production of mono-substituted analogues like 1-(benzo[b]thiophen-4-yl)piperazine (B1287173), a key intermediate for Brexpiprazole (B1667787). nih.gov Conversely, the intentional and controlled synthesis of this dimeric compound is crucial for its use as a certified reference standard in quality control. symeres.com
Future synthetic research should focus on:
Green Chemistry Approaches: Investigating metal-free catalytic systems or microwave-assisted organic synthesis (MAOS) to improve reaction selectivity and reduce waste. researchgate.net These methods could provide cleaner reaction profiles with lower levels of dimeric impurity formation.
Flow Chemistry: Implementing continuous flow reactors could offer precise control over reaction parameters such as stoichiometry, temperature, and reaction time, thereby minimizing the over-reaction that leads to the formation of the bis-substituted product. researchgate.net
Controlled Synthesis for Reference Standards: Developing a robust, scalable, and high-yield synthesis specifically for this compound. This would likely involve a stoichiometric reaction between two equivalents of a 4-substituted benzo[b]thiophene and one equivalent of piperazine (B1678402) under optimized conditions, followed by advanced purification techniques.
Deeper Mechanistic Understanding of its Reactivity and Degradation Pathways
Understanding the reactivity and degradation of this compound is vital, not only for predicting its stability as an impurity in a drug product but also for exploring its potential in other fields. Studies on Brexpiprazole have shown that the 1-(benzo[b]thiophen-4-yl)piperazine moiety is susceptible to metabolic bioactivation. nih.govresearchgate.net The degradation can proceed through two main pathways: oxidation of the thiophene (B33073) sulfur to form a thiophene-S-oxide, or formation of reactive quinone-imine intermediates. nih.govresearchgate.net
Future research should aim to:
Conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, thermal) to identify the specific degradation products of this compound.
Elucidate the degradation mechanisms, confirming whether it follows similar pathways to its mono-substituted counterpart, such as oxidation on one or both thiophene rings.
Use trapping studies with nucleophiles like glutathione (B108866) to identify and characterize any reactive intermediates formed, which is critical for understanding potential toxicological implications. nih.gov
Advanced Computational Modeling for Predictive Chemical Behavior
Computational chemistry offers powerful tools to predict the properties and behavior of molecules, saving significant time and resources in experimental studies. For related arylpiperazine derivatives, molecular modeling has been used to understand receptor interactions and predict physicochemical properties. nih.gov
Prospective computational studies on this compound could include:
Density Functional Theory (DFT) Calculations: To determine the molecule's three-dimensional geometry, conformational flexibility (e.g., chair/boat conformations of the piperazine ring), electronic structure, and frontier molecular orbital energies (HOMO/LUMO). These parameters are fundamental to understanding its reactivity and potential optoelectronic properties.
Molecular Dynamics (MD) Simulations: To study the molecule's behavior in different solvent environments and its potential interactions with other molecules or surfaces.
Predictive Modeling: Employing Quantitative Structure-Property Relationship (QSPR) models to forecast properties like solubility, stability, and potential toxicity based on its structure.
Investigation of Potential Non-Biological Applications (e.g., in advanced materials, optoelectronics, or sensing)
While its origins are in pharmaceuticals, the molecular structure of this compound is highly suggestive of potential in materials science. Benzo[b]thiophene (BDT) is a well-known building block for organic semiconductors due to its planar structure and excellent charge transport properties. researchgate.netnih.govktu.edu The presence of two BDT units linked by a piperazine core could lead to novel materials.
Future research in this area should explore:
Organic Electronics: Synthesizing and characterizing the compound for its potential use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), or organic light-emitting diodes (OLEDs). researchgate.netnih.gov The piperazine linker could influence the intermolecular π–π stacking and thin-film morphology, which are critical for device performance.
Fluorescent Sensors: Investigating the compound's photophysical properties (absorption and fluorescence). The nitrogen atoms on the piperazine ring could act as binding sites for metal ions or other analytes, potentially modulating the fluorescence output and enabling its use as a chemosensor.
Conjugated Polymers: Using the molecule as a monomer or building block for the synthesis of novel conjugated polymers. The resulting materials could possess unique electronic and optical properties derived from the combination of the BDT and piperazine motifs. rsc.org
Comprehensive Structure-Based Design of Analogues for Fundamental Chemical Studies
The systematic design and synthesis of analogues are a cornerstone of chemical research, allowing for the fine-tuning of molecular properties. nih.govacs.org Creating a library of analogues of this compound would enable a deep understanding of its structure-property relationships.
Future work could involve the design and synthesis of analogues with modifications at various positions:
Substituents on the Benzo[b]thiophene Rings: Introducing electron-donating or electron-withdrawing groups onto the aromatic rings to systematically tune the electronic properties (e.g., HOMO/LUMO levels) and study the impact on its optoelectronic or chemical behavior.
Modification of the Piperazine Core: Replacing the piperazine with other cyclic diamines (e.g., homopiperazine) to alter the geometry and spacing between the two benzo[b]thiophene units.
Integration of Automated Synthesis and High-Throughput Screening in Research
Modern chemical research increasingly relies on automation to accelerate the discovery and optimization of new molecules and materials. researchgate.netnih.govoxfordglobal.com Applying these technologies to the study of this compound and its analogues could dramatically increase the pace of research.
Future directions include:
Automated Synthesis Platforms: Utilizing robotic systems for the parallel synthesis of the analogue library proposed in section 8.5. nih.gov This would allow for the rapid generation of a diverse set of compounds for testing.
High-Throughput Screening (HTS): Developing HTS assays to quickly evaluate the properties of the synthesized analogues. For materials science applications, this could involve automated screening of photophysical properties or performance in prototype electronic devices. This approach facilitates the rapid identification of lead candidates for further development. oxfordglobal.com
Development of Advanced Analytical Techniques for Trace Analysis
Given that this compound is a pharmaceutical impurity, the development of highly sensitive and specific analytical methods for its detection and quantification is of paramount importance for quality control and regulatory compliance. virtuouslifescience.com
Future analytical research should focus on:
Method Development and Validation: Creating and validating robust analytical methods, such as Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS). Such methods are needed to achieve the low detection and quantification limits (e.g., below the 0.1% threshold stipulated by ICH guidelines) required for impurity profiling in active pharmaceutical ingredients (APIs). nih.gov
Reference Standard Characterization: Thoroughly characterizing the pure, synthesized compound using a suite of analytical techniques (NMR, MS, IR, elemental analysis) to confirm its structure and purity, which is essential for its use as a reference standard.
Impurity Profiling in Stability Studies: Applying these advanced analytical methods to monitor the formation of this compound in Brexpiprazole drug substance and product during long-term stability studies to ensure patient safety and product quality.
Q & A
Q. What are the recommended synthetic routes for 1,4-Bis(benzo[b]thiophen-4-yl)piperazine, and how are intermediates characterized?
Acylation or alkylation reactions are commonly employed. For example, coupling benzo[b]thiophen-4-yl groups to the piperazine core can be achieved via nucleophilic substitution or Buchwald-Hartwig amination. A reported method involves reacting 1,4-dibromobutane with 1-(benzo[b]thiophen-4-yl)piperazine hydrochloride under reflux in acetonitrile with K₂CO₃ as a base . Key intermediates are characterized using:
- NMR spectroscopy (¹H, ¹³C) to confirm substitution patterns.
- Mass spectrometry (HRMS) to verify molecular weight.
- Elemental analysis to ensure purity.
Q. How is the molecular conformation of this compound determined experimentally?
Conformational analysis is performed using:
- X-ray crystallography to resolve the 3D structure (if single crystals are obtainable).
- Semi-empirical quantum mechanical methods (e.g., AM1 or PM6) to calculate energy-minimized conformers. For example, Spartan06 software with AM1 parameters can identify the most stable conformation by comparing relative energies of possible rotamers .
Q. What spectroscopic techniques are critical for characterizing this compound’s purity and electronic properties?
- UV-Vis spectroscopy to assess π→π* transitions in the benzo[b]thiophene rings.
- FT-IR spectroscopy to confirm amine (N–H) and aromatic (C=C) stretching vibrations.
- Fluorescence spectroscopy to evaluate potential applications in optoelectronics or bioimaging (if conjugated systems exhibit emissive properties).
Advanced Research Questions
Q. How can molecular docking simulations predict the interaction of this compound with biological targets like DNA?
A validated workflow includes:
Target preparation : Use DNA (e.g., PDB ID: 1BNA) with removed water molecules, added polar hydrogens, and Kollman charges .
Ligand preparation : Optimize the compound’s geometry using DFT (e.g., B3LYP/6-31G*) and assign partial charges via the Geistinger method .
Docking parameters : Define a 40Å × 40Å × 40Å grid around the DNA minor/major groove. Use AutoDock Vina with a semi-flexible protocol (ligand flexible, target rigid) .
Analysis : Binding affinity (ΔG) and interaction types (e.g., π-alkyl, hydrogen bonds) are quantified. For example, similar compounds show ΔG ≈ -7.5 kcal/mol with DG4 and DA6 nucleic acid residues .
Q. How can researchers resolve contradictions in reported binding affinities for this compound?
Discrepancies may arise from:
- Force field differences : Compare results from AMBER vs. CHARMM force fields.
- Solvent models : Explicit (TIP3P) vs. implicit (GBSA) solvation.
- Validation : Cross-check with experimental techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . For example, SPR can measure kinetic constants (kₐ, k𝒹) to validate computational ΔG values .
Q. What strategies optimize the compound’s pharmacokinetic properties for therapeutic applications?
- Lipinski’s Rule of Five : Modify substituents to improve solubility (e.g., introduce polar groups) while maintaining logP < 5.
- Metabolic stability : Use hepatic microsome assays to identify vulnerable sites (e.g., piperazine ring oxidation).
- Pro-drug approaches : Mask amine groups with acetyl or tert-butoxycarbonyl (Boc) protections to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
